2,2,2-Trichloro-n-methylacetamide

Descripción general

Descripción

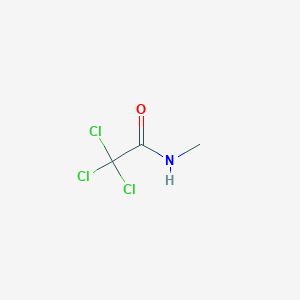

2,2,2-Trichloro-n-methylacetamide is an organic compound with the molecular formula C3H4Cl3NO It is a derivative of acetamide where three hydrogen atoms are replaced by chlorine atoms, and one hydrogen atom on the nitrogen is replaced by a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-n-methylacetamide can be synthesized through the reaction of trichloroacetyl chloride with methylamine. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions. The general reaction is as follows:

CCl3COCl+CH3NH2→CCl3CONHCH3+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trichloro-n-methylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, amines, or thiols.

Hydrolysis: In the presence of water and a base, it can hydrolyze to form trichloroacetic acid and methylamine.

Reduction: It can be reduced to form 2,2,2-trichloroacetamide.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, thiols.

Bases: Sodium hydroxide, potassium hydroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Trichloroacetic Acid: Formed during hydrolysis.

Methylamine: Released during hydrolysis.

Substituted Amides: Formed during substitution reactions.

Aplicaciones Científicas De Investigación

Blocked Isocyanates

One of the primary applications of TCMA is in the synthesis of N-substituted trichloroacetamides (NTCAs), which act as blocked isocyanates. These compounds are crucial intermediates in the production of polyurethanes and other polymers. The synthesis of NTCAs from TCMA involves photochemical reactions that yield high purity and efficiency, making it a preferred method over traditional synthesis routes .

Synthesis of Ureas and Carbamates

TCMA derivatives can be converted into ureas and carbamates through base-catalyzed condensation reactions. This transformation is particularly valuable in medicinal chemistry for developing pharmaceuticals and agrochemicals. The versatility of TCMA allows for modifications that enhance the biological activity of the resulting compounds .

Polyurethane Production

The use of TCMA in synthesizing polyurethanes has gained attention due to its ability to provide materials with desirable mechanical properties. The reaction between TCMA-derived NTCAs and diols leads to the formation of polyurethanes that exhibit improved thermal stability and flexibility compared to those produced from conventional isocyanates .

Fluorinated Compounds

The incorporation of fluorine into organic molecules significantly alters their properties, such as lipophilicity and stability. TCMA can be utilized to synthesize fluorinated derivatives that are useful in various applications, including pharmaceuticals and specialty chemicals .

Case Study 1: Photochemical Synthesis of NTCAs

A recent study demonstrated the photochemical synthesis of NTCAs using TCMA as a precursor. The researchers employed a low-pressure mercury lamp to irradiate a solution containing TCE and primary amines under controlled conditions. This method resulted in yields exceeding 90% for several NTCAs, showcasing the efficiency and safety advantages over traditional methods .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| NTCA-1 | 97 | TCE + Hexylamine at 50°C |

| NTCA-2 | 91 | TCE + Fluoroalkylamine at 70°C |

Case Study 2: Polyurethane Development

In another study focusing on material science, researchers synthesized a polyurethane using NTCA derived from TCMA. The resulting polymer exhibited enhanced mechanical properties compared to conventional polyurethanes, indicating the potential for TCMA derivatives in advanced material applications .

Mecanismo De Acción

The mechanism of action of 2,2,2-Trichloro-n-methylacetamide involves its interaction with biological molecules. The trichloro group can interact with proteins, leading to their precipitation. This property is exploited in biochemical studies to isolate and purify proteins. The compound can also inhibit certain enzymes by interacting with their active sites, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trichloroacetamide: Similar structure but lacks the methyl group on the nitrogen.

2,2,2-Trichloroethylamine: Similar structure but has an ethyl group instead of a methyl group.

Trichloroacetic Acid: Lacks the amide group but shares the trichloroacetyl moiety.

Uniqueness

2,2,2-Trichloro-n-methylacetamide is unique due to the presence of both the trichloroacetyl and methylamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.

Actividad Biológica

2,2,2-Trichloro-n-methylacetamide (TCMA) is an organic compound with the molecular formula C₃H₄Cl₃NO. It is a derivative of acetamide characterized by the substitution of three hydrogen atoms with chlorine atoms and one hydrogen atom on the nitrogen atom with a methyl group. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique biological activities and potential applications.

TCMA can be synthesized through the reaction of trichloroacetyl chloride with methylamine in an inert solvent like dichloromethane or chloroform. The general reaction can be represented as:

This process highlights the compound's structural uniqueness due to the presence of both trichloroacetyl and methylamide functionalities, which contribute to its distinct chemical reactivity and biological activity.

The biological activity of TCMA primarily involves its interaction with proteins and enzymes. The trichloro group can precipitate proteins, making TCMA useful in biochemical studies for isolating and purifying proteins. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting their functionality .

Protein Interaction

- Protein Precipitation : TCMA is known to cause protein precipitation, which is exploited in laboratory settings to purify proteins from complex mixtures.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by interacting with their active sites, which can be critical in understanding enzyme kinetics and mechanisms.

Toxicological Studies

TCMA's toxicity profile has been evaluated in several studies:

- Acute Toxicity : Research indicates that TCMA exhibits acute toxicity in various biological systems. Its chlorinated structure contributes to its potential harmful effects on cellular functions.

- Chronic Effects : Long-term exposure studies suggest that TCMA may lead to adverse health effects, including potential carcinogenicity due to its ability to form reactive metabolites .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that TCMA effectively inhibited the activity of certain serine proteases. The inhibition was attributed to the formation of a stable enzyme-inhibitor complex, providing insights into its potential as a therapeutic agent against diseases involving protease dysregulation.

- Protein Purification Techniques : In a biochemical research setting, TCMA was utilized for the precipitation of specific proteins from cell lysates. This method proved efficient for isolating target proteins while minimizing contamination from other cellular components .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2,2,2-trichloro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXFCUXLPCIOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289993 | |

| Record name | 2,2,2-trichloro-n-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23170-77-6 | |

| Record name | NSC66034 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trichloro-n-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.